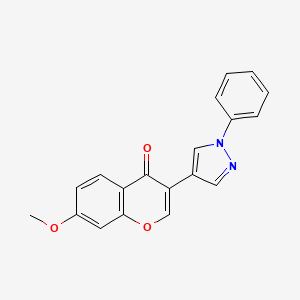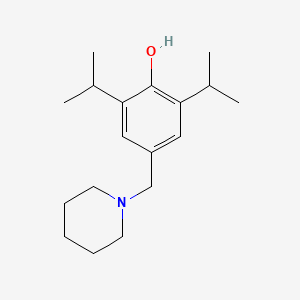
2,6-diisopropyl-4-(1-piperidinylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-diisopropyl-4-(1-piperidinylmethyl)phenol, commonly known as propofol, is a widely used intravenous anesthetic agent. It was first synthesized in 1977 by Dr. John B. Glen and his team at ICI Pharmaceuticals. Propofol has a unique chemical structure that allows it to rapidly induce and maintain anesthesia, making it a valuable tool in surgical procedures.
Mecanismo De Acción
Propofol acts on the gamma-aminobutyric acid (GABA) receptor in the brain, enhancing the inhibitory effects of GABA and leading to a state of unconsciousness. It also has effects on other neurotransmitter systems, including glutamate and dopamine.
Biochemical and Physiological Effects
Propofol has a number of physiological effects beyond its anesthetic properties. It has been shown to have antioxidant properties, as well as anti-inflammatory effects. It can also modulate the immune system, potentially leading to improved outcomes in certain disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propofol is a valuable tool in laboratory experiments due to its rapid onset and short duration of action. It is also relatively safe when used appropriately, with few significant side effects. However, its use in laboratory experiments is limited by its high cost and the need for specialized equipment for administration.
Direcciones Futuras
There are a number of potential future directions for research on propofol. One area of interest is its potential therapeutic effects in neurological conditions, including stroke and traumatic brain injury. Additionally, there is ongoing research into the mechanisms of action of propofol and its effects on various neurotransmitter systems. Finally, there is interest in developing new formulations of propofol that may improve its efficacy and safety.
Métodos De Síntesis
Propofol is synthesized through a multistep process involving the reaction of 2,6-diisopropylphenol with formaldehyde and piperidine. The resulting product is purified and formulated into a lipid emulsion for clinical use.
Aplicaciones Científicas De Investigación
Propofol has been extensively studied for its anesthetic properties and its effects on the central nervous system. It is commonly used in clinical settings to induce and maintain anesthesia during surgical procedures. In addition to its use as an anesthetic, propofol has also been studied for its potential therapeutic effects in a variety of neurological conditions, including epilepsy, traumatic brain injury, and stroke.
Propiedades
IUPAC Name |
4-(piperidin-1-ylmethyl)-2,6-di(propan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-13(2)16-10-15(11-17(14(3)4)18(16)20)12-19-8-6-5-7-9-19/h10-11,13-14,20H,5-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCNIHRRWXUGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-ylmethyl)-2,6-di(propan-2-yl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-methyl-4-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5711600.png)
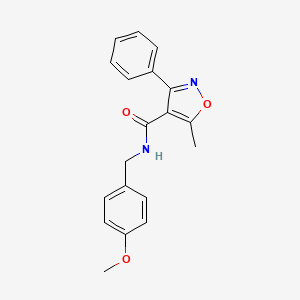
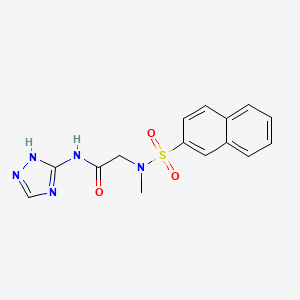
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B5711623.png)
![N-[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5711628.png)

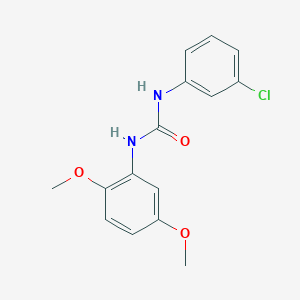
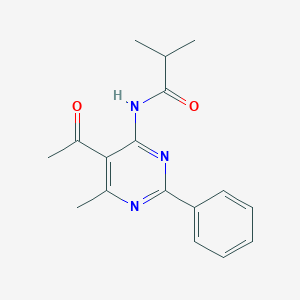

![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5711665.png)
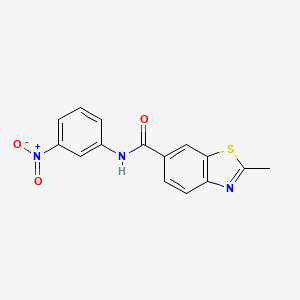
![2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5711678.png)
